
2-Ethylazulene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylazulene-1-carbonitrile is an organic compound belonging to the azulene family, characterized by its deep blue color. Azulenes are known for their unique aromatic properties and are often used in various chemical applications due to their stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylazulene-1-carbonitrile typically involves the reaction of azulene with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency, often employing catalysts to speed up the reaction.
化学反応の分析
Types of Reactions: 2-Ethylazulene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of ethylazulene derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group is replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Ethylazulene derivatives.
Substitution: Amino or alkoxy derivatives of azulene.
科学的研究の応用
2-Ethylazulene-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 2-Ethylazulene-1-carbonitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological effects.
類似化合物との比較
Azulene: The parent compound, known for its aromatic properties and blue color.
1-Methylazulene: Similar in structure but with a methyl group instead of an ethyl group.
2-Azulenecarbonitrile: Lacks the ethyl group, making it less hydrophobic.
Uniqueness: 2-Ethylazulene-1-carbonitrile stands out due to its unique combination of an ethyl group and a nitrile group, which enhances its reactivity and potential applications in various fields. Its stability and vibrant color make it particularly valuable in industrial applications.
特性
CAS番号 |
819884-07-6 |
|---|---|
分子式 |
C13H11N |
分子量 |
181.23 g/mol |
IUPAC名 |
2-ethylazulene-1-carbonitrile |
InChI |
InChI=1S/C13H11N/c1-2-10-8-11-6-4-3-5-7-12(11)13(10)9-14/h3-8H,2H2,1H3 |
InChIキー |
AZKDLQMYJJXOJO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=CC=CC=CC2=C1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


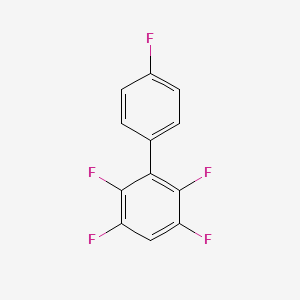
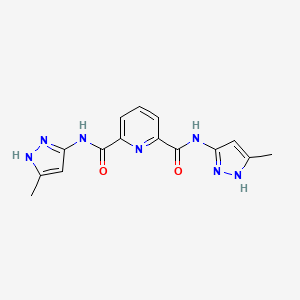
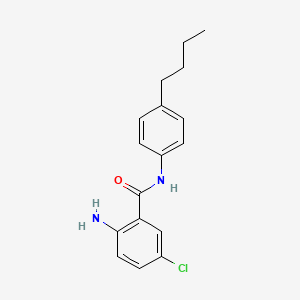
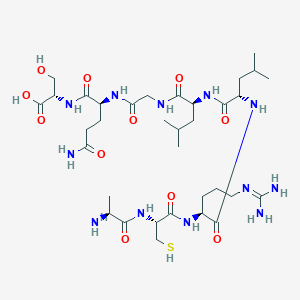
![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)

![N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide](/img/structure/B14229175.png)
![5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide](/img/structure/B14229180.png)
![1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)-](/img/structure/B14229182.png)
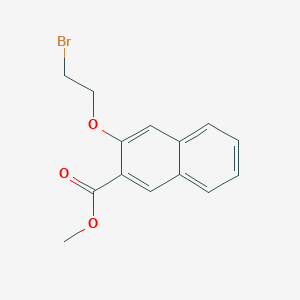
![(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14229189.png)

![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester](/img/structure/B14229199.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14229202.png)
